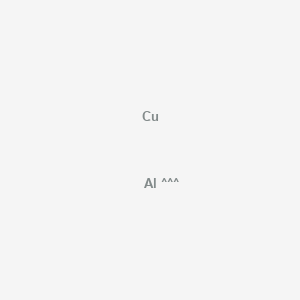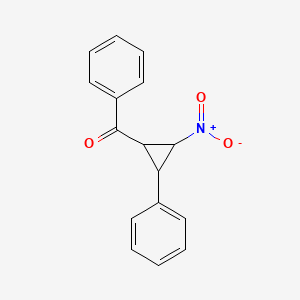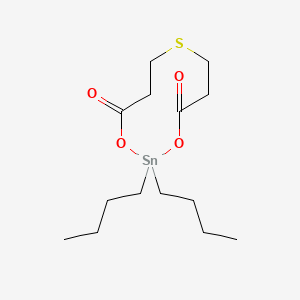
Dibutyltin 3,3'-thiodipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltin 3,3’-thiodipropionate is an organotin compound with the molecular formula C14H26O4SSn. It is a derivative of thiodipropionic acid and is used in various industrial and scientific applications. This compound is known for its unique chemical properties and its role as an antioxidant and stabilizer in different materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyltin 3,3’-thiodipropionate can be synthesized through the esterification of thiodipropionic acid with dibutyltin oxide. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of dibutyltin 3,3’-thiodipropionate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dibutyltin 3,3’-thiodipropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form dibutyltin hydride under specific conditions.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dibutyltin oxide and other tin-containing oxidation products.
Reduction: Dibutyltin hydride and related compounds.
Substitution: Various substituted dibutyltin derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyltin 3,3’-thiodipropionate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Studied for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Employed as a stabilizer in plastics and other materials to prevent oxidative degradation.
Mechanism of Action
The mechanism of action of dibutyltin 3,3’-thiodipropionate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. Its molecular targets include free radicals and other reactive species, and it operates through pathways involving electron transfer and radical stabilization.
Comparison with Similar Compounds
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Uniqueness
Dibutyltin 3,3’-thiodipropionate is unique due to its specific ester groups and its ability to act as both an antioxidant and a stabilizer. Compared to other similar compounds, it offers distinct advantages in terms of its reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
4981-24-2 |
|---|---|
Molecular Formula |
C14H26O4SSn |
Molecular Weight |
409.1 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione |
InChI |
InChI=1S/C6H10O4S.2C4H9.Sn/c7-5(8)1-3-11-4-2-6(9)10;2*1-3-4-2;/h1-4H2,(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
IJQTVZYMPBLNGO-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


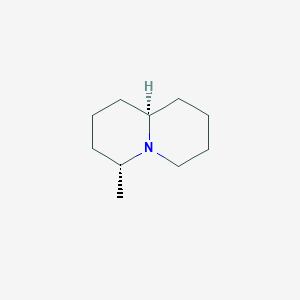

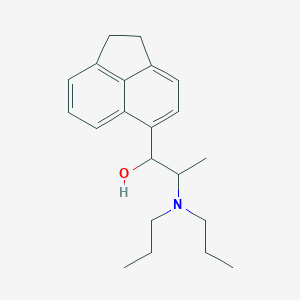
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
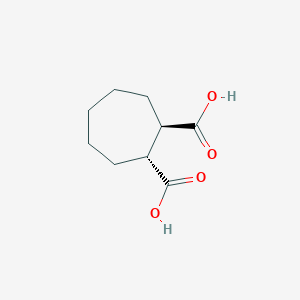

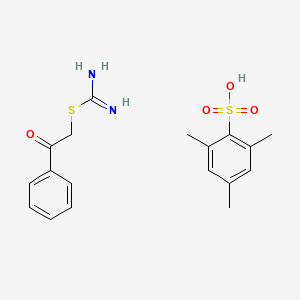
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
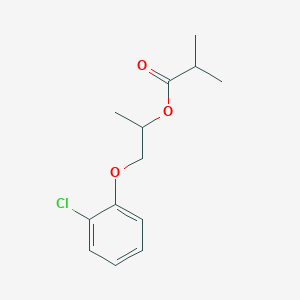

![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
